Homatropine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-17-12-7-8-13(17)10-14(9-12)20-16(19)15(18)11-5-3-2-4-6-11/h2-6,12-15,18H,7-10H2,1H3/t12-,13+,14?,15? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVIKZXZYLEVOL-DGKWVBSXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044014, DTXSID00858826 | |
| Record name | dl-Homatropine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-exo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl hydroxy(phenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble as hydrobromide | |
| Record name | Homatropine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11181 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
87-00-3, 16175-57-8 | |
| Record name | Homatropine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Homatropine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11181 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | dl-Homatropine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-exo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl hydroxy(phenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Homatropine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.561 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HOMATROPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QS6WCL55Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
191°C as methylbromide and 212°C as hydrobromide | |
| Record name | Homatropine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11181 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Chemical Synthesis Methodologies for Homatropine and Its Analogs
Classical and Contemporary Synthetic Routes to Homatropine
The synthesis of this compound primarily revolves around the esterification of tropine (B42219) with a derivative of mandelic acid. c2pharma.com This core reaction has been approached through various methodologies, each with its own set of advantages and challenges.
Esterification Reactions of Tropine with Mandelic Acid Derivatives
The foundational method for synthesizing this compound involves the direct esterification of tropine with mandelic acid. c2pharma.com A common approach is to react tropine with mandelic acid in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the ester formation. Another variation involves the reaction of tropine with mandeloyl chloride, which is a more reactive derivative of mandelic acid.
A significant advancement in this area is the use of protected mandelic acid derivatives to improve yields and reduce side reactions. For instance, O-acetyl mandelic acid chloride has been used, followed by a deacetylation step using concentrated hydrochloric acid to yield this compound. google.com However, this method can be time-consuming and may lead to partial hydrolysis of the product. google.com
More contemporary methods have focused on improving the reaction conditions and minimizing the use of hazardous materials. One such method involves the reaction of tropine with methyl mandelate (B1228975) in the presence of a base. quickcompany.in Another patented process describes the reaction of tropine with O-formylmandelic acid chloride, which offers milder reaction conditions and a shorter production cycle. google.compatsnap.com This process typically involves the esterification of tropine with O-formylmandelic acid chloride to form an intermediate, which is then subjected to acid hydrolysis to yield this compound. google.compatsnap.com
The following table summarizes various synthetic routes for this compound:
| Reactants | Key Reagents/Conditions | Intermediate(s) | Final Product |
|---|---|---|---|
| Tropine and Mandelic Acid | Hydrochloric Acid Gas | None | This compound |
| Tropine and Methyl Mandelate | Base | None | This compound |
| Tropine and O-acetyl Mandelic Acid Chloride | Concentrated Hydrochloric Acid (for deacetylation) | O-acetyl this compound | This compound |
| Tropine and O-formylmandelic Acid Chloride | Acid Hydrolysis | O-formyl this compound | This compound |
| Tropine Hydrochloride and Phenylglyoxylic Acid Chloride | Sodium Borohydride (reduction) | Tropine Phenylglyoxylate Hydrochloride | This compound |
Challenges and Advancements in this compound Synthesis Processes
Recent research has also explored biocatalytic methods for the synthesis of mandelic acid, a key precursor for this compound. lgcstandards.com The use of engineered E. coli to produce (R)-mandelic acid presents a promising green alternative to traditional chemical synthesis. lgcstandards.com
Synthesis and Structural Characterization of this compound Analogs and Quaternary Salts for Research
The synthesis of this compound analogs and their quaternary ammonium (B1175870) salts is crucial for structure-activity relationship (SAR) studies and for developing new therapeutic agents. gpatindia.comresearchgate.net Quaternization of the tropane (B1204802) nitrogen, often with a methyl group, can enhance the compound's anticholinergic activity and reduce its ability to cross the blood-brain barrier. google.comncats.io
This compound methylbromide is a common quaternary salt synthesized from this compound. researchgate.net The synthesis typically involves the reaction of this compound with methyl bromide. lgcstandards.com Purification of these quaternary salts is essential to ensure their quality for research and pharmaceutical applications. google.com
The synthesis of this compound analogs often involves modifying either the tropine or the mandelic acid portion of the molecule. For example, analogs with different ester groups have been synthesized to investigate their pharmacological properties. google.com The structural characterization of these new compounds is typically performed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm their chemical structure. science.gov
The following table highlights some key analogs and quaternary salts of this compound:
| Compound Name | Structural Modification | Significance |
|---|---|---|
| This compound Methylbromide | Quaternization of the tropane nitrogen with a methyl group. | Enhanced peripheral anticholinergic activity and reduced CNS penetration. google.comncats.io |
| (±)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl (α-isopropoxycarbonyl-α-phenyl)acetate methiodide | Modification of the mandelic acid moiety with an isopropoxycarbonyl group and quaternization. | Investigated for antiperspirant activity as a "soft drug" analog. google.com |
| N-methylscopolamine | Analog of scopolamine, which is structurally related to this compound. | Used in comparative studies of muscarinic receptor binding. ucl.ac.uk |
Stereochemical Considerations in this compound and Analog Synthesis
This compound possesses a chiral center in the mandelic acid moiety, meaning it can exist as different stereoisomers. lgcstandards.com The stereochemistry of the tropane ring system itself also adds to the complexity. The pharmacological activity of tropane alkaloids is often stereoselective, with one enantiomer being significantly more potent than the other. nih.govmdpi.com
In the case of hyoscyamine, the (S)-(-)-isomer is much more potent than the (R)-(+)-isomer. nih.govmdpi.com While this compound is typically used as a racemic mixture (a 1:1 mixture of both enantiomers), the synthesis of stereochemically pure isomers is of great interest for understanding the specific interactions with muscarinic receptors. c2pharma.comnih.gov
Achieving stereochemical control in the synthesis of this compound and its analogs is a significant challenge. numberanalytics.com Stereoselective synthesis aims to produce a single desired stereoisomer. mdpi.com This can be achieved through various strategies, such as using chiral starting materials, chiral catalysts, or chiral auxiliaries. numberanalytics.com For example, the use of enantiomerically pure mandelic acid derivatives can lead to the formation of a specific stereoisomer of this compound. researchgate.net The development of stereoselective synthetic methods is crucial for producing more specific and effective drugs. womengovtcollegevisakha.ac.in
Molecular Pharmacology and Receptor Interaction Dynamics of Homatropine
Mechanistic Characterization of Homatropine as a Muscarinic Acetylcholine (B1216132) Receptor Antagonist
This compound operates as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) drugbank.comnih.govnih.govscielo.br. This means it binds to the same site as acetylcholine but does not activate the receptor; instead, it prevents acetylcholine from binding and initiating its downstream signaling cascade drugbank.comnih.govnih.gov. This blockade of cholinergic signaling pathways leads to characteristic anticholinergic effects. Specifically, in ocular tissues, this compound blocks the response of the iris sphincter muscle, resulting in mydriasis (pupil dilation), and it also inhibits the accommodative muscle of the ciliary body, causing cycloplegia (temporary paralysis of accommodation) drugbank.comnih.govnih.gov. Its action is consistent with that of other tropane (B1204802) alkaloids, which generally block acetylcholine's effects by binding to muscarinic receptors rhhz.net.
Receptor Subtype Selectivity and Binding Kinetics of this compound
Muscarinic acetylcholine receptors are classified into five subtypes: M1, M2, M3, M4, and M5 cas.czwikipedia.orgfrontiersin.orgguidetopharmacology.org. This compound is considered a non-selective antagonist, exhibiting affinity for all five muscarinic receptor subtypes wikipedia.org. Studies have quantified its affinity using pA2 values, which represent the negative logarithm of the concentration of antagonist required to reduce the effect of a standard dose of agonist by 50%. This compound demonstrates affinities for muscarinic receptors in the stomach and atria of guinea pigs.
| Receptor Subtype | This compound Affinity (pA2) | Atropine (B194438) Affinity (pA2) | Source(s) |
| Stomach | 7.13 | N/A | medchemexpress.commedchemexpress.com |
| Atria (Force) | 7.21 | ~9.1 | medchemexpress.commedchemexpress.comresearchgate.net |
| Atria (Rate) | 7.07 | ~9.1 | medchemexpress.commedchemexpress.comresearchgate.net |
| Smooth Muscle | N/A | ~7.2 | researchgate.net |
These data indicate that this compound has moderate affinity for muscarinic receptors in the stomach and atria. When compared to atropine, this compound shows significantly lower affinity for cardiac muscarinic receptors (atria), with atropine's pA2 values being approximately 9.1, whereas this compound's are around 7.1-7.2 researchgate.net. This difference in affinity suggests varying potencies and durations of action between the two compounds, with atropine generally being more potent, particularly at cardiac sites wikipedia.orgscielo.brmhmedical.com.
Comparative Molecular Pharmacology of this compound with Atropine and Other Tropane Alkaloids
This compound is a semisynthetic derivative of atropine, sharing the tropane alkaloid scaffold rhhz.netc2pharma.comjove.com. Both compounds act as competitive antagonists at muscarinic acetylcholine receptors drugbank.comnih.govnih.gov. However, this compound is generally considered less potent than atropine and possesses a shorter duration of action wikipedia.orgscielo.brmhmedical.com. Specifically, atropine is estimated to be approximately ten times more potent than this compound, depending on the measured outcome and route of administration mhmedical.com.
The structure-activity relationship (SAR) of tropane alkaloids highlights the importance of the ester linkage connecting the tropine (B42219) moiety to an acid, as well as the presence of a basic nitrogen atom, for anticholinergic activity jove.comnih.gov. Chemical modifications, such as quaternization of the nitrogen atom (as seen in methylthis compound), typically decrease central nervous system (CNS) penetration and can alter potency and duration mhmedical.comnih.gov. While atropine is the prototypical muscarinic antagonist, this compound and other tropane derivatives have been developed, offering modified pharmacological profiles jove.com. For instance, this compound was developed to provide a faster onset and less prolonged cycloplegic effect compared to atropine in ophthalmic applications scielo.brmdpi.com. Studies on the SAR of tropane alkaloids for hypotension and alpha-adrenergic receptor blockade suggest that modifications to the tropine moiety can influence these activities, with quaternization generally reducing potency nih.gov.
Investigations into Post-Receptor Intracellular Signaling Pathways Modulated by this compound In Vitro
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate their effects through various intracellular signaling pathways cas.czwikipedia.orgfrontiersin.orgmdpi.comnih.gov. The five subtypes (M1-M5) exhibit differential coupling to G-proteins:
M1, M3, and M5 Receptors: These subtypes preferentially couple to Gq/11 proteins. Activation of Gq/11 leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) cas.czwikipedia.orgfrontiersin.orgmdpi.comnih.gov. IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to increased intracellular Ca2+ concentrations, while DAG activates protein kinase C (PKC) cas.czwikipedia.orgfrontiersin.orgnih.gov. This pathway typically results in excitatory responses, such as smooth muscle contraction and glandular secretion cas.czmdpi.com.
M2 and M4 Receptors: These subtypes predominantly couple to Gi/o proteins. Activation of Gi/o inhibits adenylyl cyclase, thereby reducing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels cas.czwikipedia.orgfrontiersin.orgmdpi.com. This pathway generally mediates inhibitory effects, such as slowing of heart rate and inhibition of neurotransmitter release cas.cz.
As a muscarinic antagonist, this compound exerts its effects by preventing acetylcholine from initiating these signaling cascades. By blocking the binding of acetylcholine to its respective receptor subtypes, this compound effectively inhibits the downstream activation of G-proteins, PLC, adenylyl cyclase, and subsequent changes in intracellular second messengers like Ca2+ and cAMP. While specific in vitro studies detailing this compound's direct modulation of these pathways are not extensively detailed in the provided search results, its role as a competitive antagonist implies it would block the initiation of these signaling events triggered by acetylcholine binding.
Structure Activity Relationship Sar Studies of Homatropine and Its Derivatives
Identification of Key Pharmacophoric Elements Governing Muscarinic Receptor Interaction
Homatropine functions as a competitive muscarinic receptor antagonist, similar to acetylcholine (B1216132) but with a modified structure that confers distinct pharmacological properties drugbank.comnih.gov. The core pharmacophore for muscarinic antagonism generally comprises a positively charged nitrogen atom (often a tertiary or quaternary amine) and an ester group, separated by a carbon chain jove.com. For this compound, the tertiary amine nitrogen is crucial for interacting with negatively charged residues within the muscarinic receptor binding pocket, such as aspartate uomus.edu.iq. The presence of a bulky aromatic phenyl ring and a hydroxyl group on the tropane (B1204802) ring system are also significant features. These aromatic and cyclic groups are known to enhance binding affinity by engaging in hydrophobic and potentially π-cation interactions within the receptor's transmembrane domains jove.comrsc.org. Specifically, the hydroxyl group in this compound may contribute to binding through hydrogen bond formation with specific amino acid residues, such as threonine and asparagine, within the mAChR active site uomus.edu.iqresearchgate.net.
Elucidating the Impact of Systematic Chemical Modifications on Receptor Binding Affinity and Efficacy
Systematic chemical modifications of the this compound scaffold have been explored to understand their influence on receptor binding affinity and efficacy. This compound itself is structurally related to atropine (B194438), with the ester linkage being a critical feature for anticholinergic activity jove.com. Modifications to the ester moiety or the substituents on the tropane ring can significantly alter the compound's interaction with muscarinic receptor subtypes. For instance, studies on this compound methylbromide, an analogue, have investigated its unbinding kinetics from the muscarinic 3 receptor (hMR3), revealing insights into the structural bottlenecks governing ligand dissociation figshare.comresearchgate.netnih.govbiorxiv.org.
This compound exhibits affinities for various muscarinic receptor sites, with reported pA₂ values indicating its antagonist potency. For example, it shows affinities for muscarinic receptors in the guinea pig atrium and stomach medchemexpress.commedchemexpress.com.
| Tissue/Response | pA₂ Value | Reference(s) |
| Stomach | 7.13 | medchemexpress.commedchemexpress.com |
| Atria (force) | 7.21 | medchemexpress.commedchemexpress.com |
| Atria (rate) | 7.07 | medchemexpress.commedchemexpress.com |
These values quantify the compound's potency as a competitive antagonist at these specific muscarinic receptor locations. The duration of action and pharmacokinetic profile can also be modulated by structural changes, differentiating semi-synthetic derivatives like this compound from their natural alkaloid precursors jove.com.
Computational Chemistry and Molecular Modeling Approaches in this compound SAR Elucidation
Computational chemistry and molecular modeling techniques play a pivotal role in dissecting the SAR of this compound and its analogues, enabling the prediction of properties and the understanding of molecular interactions.
Analytical Methodologies for Homatropine Quantification and Characterization in Research Settings
Chromatographic Techniques for Homatropine Analysis
Chromatographic methods are central to the analysis of this compound, providing powerful tools for its separation, identification, and quantification. Techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Capillary Zone Electrophoresis (CZE) are frequently utilized.
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for this compound analysis. Reversed-phase HPLC (RP-HPLC) is commonly used, often employing C18 columns. For instance, a method for the simultaneous determination of paracetamol and this compound methyl bromide used a C18 column (250 mm × 4.6 mm, 5µm particle size) with an isocratic mobile phase. researchgate.net This mobile phase consisted of 1-pentansulfonic acid sodium salt in water mixed with acetonitrile, adjusted to pH 3. researchgate.net Such methods demonstrate the capability of HPLC to resolve this compound from other active compounds and impurities. researchgate.netresearchgate.net
Ultra-Performance Liquid Chromatography (UPLC) , an evolution of HPLC, utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve faster analysis times, greater resolution, and higher sensitivity. ipinnovative.com A stability-indicating UPLC method was developed for the simultaneous determination of this compound Methylbromide (HM) and Hydrocodone Bitartrate (HB) and their related compounds. ipinnovative.com This method employed a reversed-phase column (100 x 2.1 mm, 1.7 µm) with a gradient elution, allowing for the separation of all components in under 40 minutes. ipinnovative.com The use of UPLC is particularly advantageous for high-throughput screening and for resolving complex mixtures containing this compound and its potential degradants or related substances. ipinnovative.comdshs-koeln.de
Capillary Zone Electrophoresis (CZE) offers an alternative separation mechanism based on the differential migration of ions in an electric field. A CZE method was developed for the simultaneous determination of atropine (B194438), this compound, and scopolamine. researchgate.net Optimal separation was achieved using a 100 mM Tris-phosphate running buffer at pH 7. researchgate.net CZE is known for its high efficiency, minimal sample consumption, and rapid analysis times, making it a suitable technique for the quality control of pharmaceutical formulations containing this compound. researchgate.netscielo.br
Table 1: Examples of Chromatographic Conditions for this compound Analysis
| Technique | Column/Capillary | Mobile Phase/Buffer | Detection | Application | Reference |
|---|---|---|---|---|---|
| UPLC | Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) | Gradient of Sodium Phosphate Monohydrate, Sodium 1-octanesulfonate, Triethylamine (pH 2.0) and Acetonitrile | UV at 205 nm | Simultaneous determination of this compound Methylbromide and Hydrocodone Bitartrate | ipinnovative.com |
| UHPLC-ToF-MS | Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) | Gradient of Water with 0.1% formic acid and Methanol with 0.1% formic acid | ESI+ ToF-MS | Determination of tropane (B1204802) alkaloids (including this compound) in buckwheat | tandfonline.com |
| HPLC | C18 (250 mm x 4.6 mm, 5 µm) | Isocratic: 1-pentansulfonic acid sodium salt in water/acetonitrile (pH 3) | Not Specified | Analysis of Paracetamol and this compound Methyl Bromide | researchgate.net |
| CZE | Fused Silica Capillary | 100 mM Tris-phosphate buffer (pH 7) | Not Specified | Simultaneous determination of atropine, this compound, and scopolamine | researchgate.net |
Spectroscopic and Spectrometric Approaches for Structural Elucidation and Purity Assessment of this compound
Spectroscopic and spectrometric techniques are indispensable for confirming the chemical structure of this compound and assessing its purity. These methods provide detailed information about the molecule's functional groups, connectivity, and molecular weight. numberanalytics.com
Spectroscopic Methods , such as Infrared (IR) and Ultraviolet (UV) spectroscopy, provide key structural information. IR spectroscopy can identify characteristic functional groups within the this compound molecule, such as the hydroxyl (-OH) and ester (C=O) groups, by detecting their vibrational frequencies. epfl.chslideshare.net UV spectroscopy, while less specific, is useful for quantification and can provide some structural information based on the absorption of light by chromophores in the molecule, like the phenyl group. epfl.ch A spectrophotometric method for this compound methylbromide involves the formation of a picrate (B76445) complex, which is then measured at 365 nm. nih.gov
Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound with high accuracy. numberanalytics.com When coupled with liquid chromatography (LC-MS), it becomes one of the most potent techniques for analyzing natural products. researchgate.net The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that helps in structural elucidation and identification of impurities. numberanalytics.com High-resolution mass spectrometry (HRMS) can unequivocally determine the elemental composition of precursor and product ions. researchgate.net Cold ion spectroscopy, which combines mass spectrometry with laser spectroscopy of cold, trapped ions, has been used to gain structural insights into molecules like this compound. epfl.ch
The integration of multiple spectroscopic techniques (e.g., NMR, MS, IR) is often necessary to unambiguously determine complex molecular structures. numberanalytics.com This combined approach ensures a comprehensive characterization of this compound in research applications. slideshare.netnih.gov
Development and Application of Potentiometric Sensors for this compound in Research Samples
Electrochemical methods, particularly potentiometric sensors, offer a simple, rapid, and cost-effective alternative for the quantification of this compound. scielo.br These sensors measure the potential difference between a sensing electrode and a reference electrode, which is related to the concentration of the target analyte.
A potentiometric liquid membrane sensor has been specifically developed for the determination of this compound hydrobromide. scielo.brresearchgate.netscielo.br This sensor utilizes a membrane typically composed of a PVC matrix, a plasticizer, and an electroactive material. scielo.br In one study, a this compound-tetraphenylborate (HOM-TPB) ion-pair complex was synthesized and used as the electroactive component within the PVC membrane. scielo.brresearchgate.net
The performance of such sensors is characterized by several key parameters. The developed this compound sensor demonstrated a wide linear response range, a low limit of detection, and a fast response time. scielo.br These characteristics make it highly suitable for quality control analysis in research settings. researchgate.net The selectivity of the sensor is a crucial aspect, indicating its ability to measure this compound in the presence of other ions and excipients, which is a common requirement in the analysis of research and pharmaceutical samples. mdpi.com
Table 2: Performance Characteristics of a this compound Potentiometric Membrane Sensor
| Parameter | Value | Reference |
|---|---|---|
| Linear Range | 1.0 x 10⁻⁵ to 1.0 x 10⁻¹ mol L⁻¹ | scielo.brresearchgate.net |
| Limit of Detection (LOD) | 8.0 x 10⁻⁶ mol L⁻¹ | scielo.brresearchgate.net |
| Response Time | ~10 seconds | scielo.brresearchgate.net |
| Electroactive Material | This compound-tetraphenylborate complex | scielo.brresearchgate.net |
| Application | Quantification in pharmaceutical formulations and urine samples | scielo.brresearchgate.net |
Method Validation and Purity Assessment Protocols in Research-Scale Production of this compound
The validation of analytical methods is a critical requirement in scientific research and pharmaceutical development to ensure that the data generated is reliable, accurate, and reproducible. japer.in Protocols for method validation are established by regulatory bodies like the International Conference on Harmonisation (ICH). The validation process assesses various parameters to demonstrate a method's suitability for its intended purpose. ipinnovative.comjaper.in
For analytical methods developed for this compound, the following validation characteristics are typically evaluated:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ipinnovative.com For example, a stability-indicating UPLC method demonstrated specificity by separating this compound from its degradation products formed under stress conditions (e.g., acid, base, oxidation). ipinnovative.com
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. tandfonline.com For a UHPLC-ToF-MS method, linearity for this compound was established with a coefficient of determination (R²) of 0.9991. tandfonline.com
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. japer.in
Accuracy: The closeness of the test results obtained by the method to the true value. ipinnovative.com It is often assessed using recovery studies by spiking a blank matrix with a known concentration of the analyte. tandfonline.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels:
Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time. scielo.br
Intermediate Precision (Inter-day precision/Ruggedness): Expresses within-laboratory variations, such as different days, different analysts, or different equipment. ipinnovative.com
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. tandfonline.com
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. tandfonline.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage. ipinnovative.com
Table 3: Validation Parameters for a UHPLC-ToF-MS Method for this compound
| Parameter | Result | Reference |
|---|---|---|
| Linearity (R²) | 0.9991 | tandfonline.com |
| Recovery | 74–113% | tandfonline.com |
| Repeatability (RSDr) | < 15% | tandfonline.com |
| Inter-day Precision (RSDR) | < 19% | tandfonline.com |
Mechanistic Pharmacokinetics and Biotransformation Pathways of Homatropine Non Clinical Focus
In Vitro Enzymatic Metabolism Studies of Homatropine
Direct in vitro enzymatic metabolism studies on this compound are not extensively documented in publicly available literature. However, based on its structure as a mandelic acid ester of a tropane (B1204802) alkaloid, its metabolic fate can be inferred from studies on similar compounds and general biotransformation pathways. The primary metabolic reaction is expected to be the hydrolysis of the ester bond, catalyzed by carboxylesterases.
The hydrolysis of this compound would yield tropine (B42219) and mandelic acid. Studies on the hydrolysis of atropine (B194438), a closely related tropane alkaloid, have shown that this reaction is a significant pathway for its degradation. researchgate.net Similarly, research on this compound methylbromide indicates that it undergoes hydrolysis. researchgate.net The rate of hydrolysis for this compound has been observed to be faster than that of atropine. researchgate.net
Human carboxylesterase 1 (hCES1), an enzyme abundant in the liver, is known to hydrolyze cocaine, another tropane alkaloid ester, suggesting its potential involvement in this compound metabolism. mdpi.com The general mechanism for esterase-catalyzed hydrolysis involves the formation of an acyl-enzyme intermediate followed by its hydrolysis. mdpi.com
Furthermore, the mandelic acid moiety of this compound could potentially undergo further biotransformation. In vitro studies on the biotransformation of mandelic acid esters using microorganisms like Saccharomyces cerevisiae and Bacillus cereus have demonstrated both reduction of the keto group (in a precursor) and hydrolysis of the ester. scientific.nettandfonline.comtandfonline.com This suggests that, following hydrolysis of this compound, mandelic acid could be subject to further metabolic processes.
The following table summarizes the potential enzymatic pathways involved in this compound metabolism based on its chemical structure and data from related compounds.
| Enzyme Family | Potential Reaction | Substrate Moiety | Resulting Metabolites | Supporting Evidence from Related Compounds |
| Carboxylesterases (e.g., hCES1) | Ester Hydrolysis | Ester linkage | Tropine, Mandelic Acid | Hydrolysis of atropine and cocaine by esterases. researchgate.netmdpi.com |
| Oxidoreductases (in microorganisms) | Reduction | Mandelic Acid | - | Biotransformation of mandelic acid esters by yeast. scientific.netresearchgate.net |
Exploration of Cellular Uptake and Distribution Mechanisms in Experimental Models
The cellular uptake of this compound, a cationic molecule at physiological pH, is mediated by specific transporter proteins. Experimental models using human embryonic kidney (HEK293) cells have been instrumental in elucidating these mechanisms.
Research has demonstrated that this compound is an exclusive substrate for the Organic Cation Transporter 2 (OCT2), a member of the SLC22 family of transporters. acs.org OCT2 is a polyspecific, facilitative diffusion transporter primarily expressed on the basolateral membrane of renal proximal tubule cells, playing a key role in the uptake of cationic drugs from the blood into the kidney for subsequent elimination. solvobiotech.com
In vitro studies using HEK293 cells overexpressing different organic cation transporters revealed that while other anticholinergic drugs like aclidinium (B1254267) are transported by both OCT1 and OCT2, this compound's uptake is specifically mediated by OCT2. acs.org This specificity suggests that OCT2 is the primary determinant of this compound's entry into renal tubular cells, a critical step for its renal clearance. The interaction of various substrates with OCT2 can be complex, with some studies indicating that the choice of substrate can influence the inhibitory profiles of other compounds, highlighting the intricate nature of the transporter's binding sites. nih.gov
The cellular uptake of many anticholinergic drugs is a critical factor in their pharmacokinetics and pharmacodynamics. The table below summarizes the involvement of organic cation transporters in the uptake of various anticholinergic agents, based on in vitro experimental models.
| Anticholinergic Drug | Transporting Protein(s) | Experimental Model | Key Findings |
| This compound | OCT2 | HEK293 cells | Exclusive substrate for OCT2. acs.org |
| Aclidinium | OCT1, OCT2 | HEK293 cells | Transported by both OCT1 and OCT2. acs.org |
| Ipratropium | OCTs, MATEs | HEK293 cells | Strongly transported by OCTs and MATEs. researchgate.net |
| Trospium Chloride | OCT1, OCT2, MATE1, MATE2-K | In vitro studies | Substrate for both OCT and MATE transporters. researchgate.net |
This specificity of this compound for OCT2 underscores the importance of this transporter in its disposition.
Homatropine As a Chemical Probe and Research Tool in Cholinergic Studies
Applications in Muscarinic Receptor Characterization and Ligand Binding Assays
Homatropine has been employed in various ligand binding assays to characterize muscarinic receptor subtypes. Its antagonistic properties allow for the determination of receptor affinity and the investigation of competitive binding interactions. While many muscarinic antagonists lack high subtype selectivity, this compound's binding profile provides a reference point for understanding receptor pharmacology.
Studies have quantified this compound's affinity for different muscarinic receptor populations. For instance, this compound bromide has demonstrated inhibitory activity against endothelial and smooth muscle muscarinic receptors with IC50 values in the nanomolar range selleckchem.com. Furthermore, this compound has shown affinities for muscarinic receptors in specific tissues, such as the stomach and atria, with reported pA2 values indicating its potency as an antagonist in functional assays medchemexpress.com. In rat aorta studies, this compound displaced radiolabeled acetylcholine (B1216132) (³H-ACh) from both endothelial and muscle binding sites, albeit with different potencies, suggesting differential receptor populations or binding characteristics in these tissues scilit.com.
Table 1: this compound Receptor Binding Affinities
| Target Receptor Subtype/Tissue | Affinity Metric | Value | Source(s) | Notes |
| Endothelial muscarinic receptors | IC50 | 162.5 nM | selleckchem.com | This compound Bromide |
| Smooth muscle muscarinic receptors | IC50 | 170.3 nM | selleckchem.com | This compound Bromide |
| Muscarinic receptors (stomach) | pA2 | 7.13 | medchemexpress.com | This compound |
| Muscarinic receptors (atria, force) | pA2 | 7.21 | medchemexpress.com | This compound |
| Muscarinic receptors (atria, rate) | pA2 | 7.07 | medchemexpress.com | This compound |
| Muscarinic receptors (endothelial membranes, rat aorta) | Displacement of ³H-ACh | Micromolar range | scilit.com | This compound |
| Muscarinic receptors (muscle binding sites, rat aorta) | Displacement of ³H-ACh | Nanomolar range | scilit.com | This compound |
The structural features of this compound, particularly the hydroxylmethyl group on its tropic acid side chain, are recognized as important for its binding interactions with muscarinic receptors ucl.ac.uk. These binding characteristics have been crucial in understanding the pharmacophore requirements for muscarinic antagonism.
Utility in Investigating Fundamental Cholinergic System Dynamics in Preclinical Research Models
This compound's ability to antagonize muscarinic receptors makes it a valuable tool for dissecting the physiological roles of the cholinergic system in various preclinical models. By blocking cholinergic signaling, researchers can elucidate the downstream effects on smooth muscle, cardiac function, and neurotransmission.
In studies involving isolated tissues, this compound has been used to characterize muscarinic receptor-mediated responses. For example, its antimuscarinic actions have been compared with those of other agents like atropine (B194438) on guinea-pig atria, ileum, and trachea, as well as rat uterus researchgate.net. In guinea-pig atria, this compound demonstrated significant dose-ratio effects, indicating its potency in blocking muscarinic receptor-mediated responses medchemexpress.com. Furthermore, this compound methylbromide has been shown to effectively block cardiovascular responses to vagal stimulation and acetylcholine in rats, providing insights into the role of muscarinic receptors in cardiovascular regulation medchemexpress.com.
This compound has also been utilized in studies involving rat brain homogenates for radioligand displacement binding assays, aiding in the characterization of muscarinic receptor binding sites within the central nervous system ncats.io. Its known effects on ocular smooth muscles, such as inducing mydriasis and cycloplegia by blocking cholinergic stimulation of the iris sphincter and ciliary body, have also been leveraged to understand the functional anatomy of the cholinergic system in the eye drugbank.com. Computational simulations involving this compound methylbromide have also been employed to investigate ligand dissociation pathways from muscarinic receptors, contributing to a deeper understanding of receptor-ligand dynamics acs.org.
Table 2: this compound Utility in Preclinical Research Models
| Preclinical Model/System | Research Application/Finding | Source(s) |
| Guinea pig atria | Antimuscarinic actions compared with atropine and himbacine; produced a dose ratio of 259 at 20 μM. | medchemexpress.com, researchgate.net |
| Rat cardiovascular system | This compound methylbromide blocked cardiovascular responses to vagal stimulation and acetylcholine. | medchemexpress.com |
| Rat brain homogenates | Used in radioligand displacement binding studies with [³H]QNB to characterize muscarinic receptors. | ncats.io |
| Rat aorta (endothelial/muscle membranes) | Used in ³H-ACh binding studies to characterize muscarinic receptor binding sites. | scilit.com |
| Guinea pig ileum, trachea; Rat uterus | Antimuscarinic actions compared with atropine and himbacine. | researchgate.net |
| Isolated iris sphincter muscle and ciliary body | Blocks cholinergic stimulation, causing mydriasis and cycloplegia, demonstrating its anticholinergic effect on smooth muscle. | drugbank.com |
| Human M3 muscarinic receptor (hMR3) | Used in computational simulations (ligand unbinding) to understand dissociation pathways and inform drug design. | acs.org |
Contributions to the Rational Design and Development of Novel Muscarinic Ligands
This compound's established structure and antagonistic profile have provided a foundation for the rational design of new muscarinic ligands. As a muscarinic antagonist, its chemical structure, featuring a bulky aromatic group in place of acetylcholine's acetyl group, offers insights into the pharmacophoric requirements for receptor binding and antagonism drugbank.com. Understanding these features is critical, especially given the high conservation of binding sites among muscarinic receptor subtypes, which poses a significant challenge for achieving subtype selectivity nih.govnih.gov.
Computational studies, including molecular docking and simulations of ligand unbinding, involving this compound or its analogues, contribute to elucidating binding modes and identifying key interactions within the muscarinic receptor binding pockets acs.orgrsc.org. These studies help in understanding structure-activity relationships (SAR) and can guide the modification of existing scaffolds or the design of entirely new chemotypes with improved affinity, selectivity, and kinetic properties nih.govknu.ua. For example, research into the unbinding pathways of this compound methylbromide from the M3 muscarinic receptor, in comparison with other antagonists, can inform strategies for developing ligands with desired residence times and pharmacological profiles acs.org.
The development of selective muscarinic ligands often involves exploring less conserved allosteric binding sites or designing bitopic ligands that engage both orthosteric and allosteric sites simultaneously frontiersin.orgmdc-berlin.de. While this compound itself is an orthosteric antagonist, its known interactions and binding characteristics serve as a benchmark against which the selectivity and efficacy of newly designed compounds can be assessed. The ongoing efforts in rational drug design aim to leverage such knowledge to create ligands that can precisely target specific muscarinic receptor subtypes for therapeutic benefit.
Compound List:
this compound
Acetylcholine (ACh)
Atropine
this compound Bromide
this compound Methylbromide
Ipratropium bromide
Tiotropium
Scopolamine
Pirenzepine
4-DAMP (4-diphenylacetoxy-N-methylpiperidine)
N-methylscopolamine (NMS)
Himbacine
Methoctramine
AF-DX 384
AF-DX 116
Darifenacin
Iperoxo
Oxotremorine-M
BQCA
BQCAd
Xanomeline
77-LH-28-1
Future Directions and Emerging Research Avenues in Homatropine Chemistry and Pharmacology
Development of Advanced Synthetic Strategies for Novel Homatropine Analogs with Enhanced Selectivity
A primary focus in the future development of this compound-related therapeutics lies in the creation of novel analogs with enhanced selectivity for specific muscarinic receptor subtypes mdpi.comresearchgate.net. Traditional anticholinergic agents often suffer from a lack of subtype specificity, leading to a broad range of side effects. Advanced synthetic strategies are crucial for overcoming this limitation.
Emerging approaches include:
Combinatorial Chemistry and Parallel Synthesis: These techniques allow for the rapid generation of diverse libraries of this compound analogs by systematically varying structural components. This enables the exploration of a wider chemical space to identify compounds with improved affinity and selectivity for target mAChR subtypes acs.orgacs.org.
Chiral Synthesis and Stereoselective Approaches: Recognizing the importance of stereochemistry in receptor binding, advanced chiral synthesis methods will be employed to produce enantiomerically pure analogs. This precision in molecular structure can significantly impact receptor interaction and downstream signaling, potentially leading to greater selectivity and efficacy researchgate.netplos.org.
Structure-Based Drug Design (SBDD) and Fragment-Based Drug Design (FBDD): With increasing availability of crystal structures for mAChRs, SBDD can guide the rational design of new analogs by optimizing interactions within the receptor's binding pocket. FBDD, which starts with small molecular fragments, can also be leveraged to build potent and selective ligands nih.govfrontiersin.org.
Exploration of Allosteric Modulators: Beyond traditional orthosteric binding, research is increasingly focused on identifying allosteric modulators that bind to different sites on the receptor, offering potentially greater subtype selectivity and novel pharmacological profiles researchgate.netacs.orgnih.govresearchgate.net.
Exploration of High-Throughput Screening Approaches for this compound-Based Ligand Discovery
High-Throughput Screening (HTS) remains a cornerstone for accelerating drug discovery by rapidly testing large libraries of compounds for biological activity researchgate.netbccresearch.comnih.govsci-hub.se. Future applications of HTS in the context of this compound and muscarinic receptor research will involve:
Screening for Novel Allosteric Modulators: HTS platforms can be adapted to identify compounds that modulate mAChR activity indirectly, offering a strategy to achieve subtype selectivity and potentially overcome limitations of orthosteric ligands acs.orgresearchgate.net.
Affinity Selection-Mass Spectrometry (AS-MS): This technique is emerging as a powerful complement to traditional HTS for identifying small-molecule ligands, including those for integral membrane proteins like mAChRs. Its application in screening purified mAChR targets can accelerate the discovery of novel binding agents researchgate.net.
Integration with Computational Methods: HTS data can be integrated with computational approaches like virtual screening and machine learning to refine hit identification, prioritize candidates, and predict their properties, thereby increasing the efficiency and success rate of the screening process researchgate.netfrontiersin.org.
Phenotypic Screening: Moving beyond target-based assays, phenotypic screening using cell-based assays can identify compounds that elicit a desired biological response, even if the precise molecular target is initially unknown. This approach can uncover novel mechanisms of action for this compound-like compounds sci-hub.se.
The global HTS market is projected to grow significantly, underscoring its continued importance in drug discovery bccresearch.com.
Integration of Omics Technologies for Comprehensive Analysis of this compound Interactions within Biological Systems
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides an unprecedented opportunity to understand the complex biological effects of drugs like this compound at a systems level mdpi.comnih.govresearchgate.networldscholarsreview.orgfrontiersin.org. Future research will leverage these technologies to:
Elucidate Mechanisms of Action: By analyzing changes in gene expression (transcriptomics), protein profiles (proteomics), and metabolic pathways (metabolomics) following this compound exposure, researchers can gain a comprehensive understanding of its downstream effects, identify novel therapeutic targets, and uncover potential off-target interactions mdpi.comnih.govfrontiersin.orgresearchgate.netmdpi.comnih.gov.
Identify Biomarkers: Omics data can be used to identify predictive biomarkers for drug response or toxicity, enabling personalized medicine approaches. For instance, changes in specific protein or metabolite levels could indicate how an individual might respond to this compound or its analogs nih.govworldscholarsreview.org.
Map Signaling Networks: Integrating data from different omics layers can help map intricate signaling networks influenced by this compound, revealing how it interacts with various cellular components and pathways. This systems biology approach is crucial for understanding complex diseases and drug actions mdpi.comresearchgate.netnih.gov.
Drug Repurposing and Combination Therapies: Understanding the broad molecular impact of this compound through omics can also inform drug repurposing efforts or the design of combination therapies by revealing synergistic or antagonistic interactions with other drugs or biological pathways worldscholarsreview.orgacs.org.
Theoretical and Computational Advances in Predicting this compound's Pharmacological Profile and Optimizing Chemical Design
Computational chemistry and artificial intelligence (AI) are transforming drug discovery by enabling the prediction of molecular behavior and guiding the design of new compounds acs.orgnih.govnih.govmdpi.combarringtonjames.com. Future applications in this compound research include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models correlate chemical structure with biological activity, allowing for the prediction of the potency, selectivity, and pharmacokinetic properties of novel this compound analogs. These models are essential for rational drug design and virtual screening frontiersin.orgscielo.brresearchgate.netresearchgate.netresearchgate.net. For example, QSAR models have been developed to predict anticholinergic risks and receptor-specific effects researchgate.netresearchgate.net.
Molecular Docking and Dynamics Simulations: These techniques simulate the binding of this compound and its analogs to mAChR subtypes, providing insights into binding affinity, orientation, and conformational changes. This aids in identifying key structural features responsible for activity and selectivity acs.orgbiorxiv.org.
Artificial Intelligence and Machine Learning (AI/ML): AI/ML algorithms can analyze vast datasets to identify complex patterns, predict pharmacological profiles, and even generate novel molecular structures with desired properties acs.orgnih.govmdpi.combarringtonjames.comarxiv.orgmdpi.comacs.org. ML models are increasingly used for predicting drug activity, toxicity, and ADME properties, thereby accelerating the design-make-test-analyze cycle.
Predictive Modeling for Selectivity and Efficacy: Computational tools will be increasingly used to predict not only binding affinity but also functional selectivity and efficacy across different mAChR subtypes, guiding the design of compounds with optimal therapeutic outcomes and minimal off-target effects mdpi.comarxiv.orgmdpi.comacs.org.
These computational advances are crucial for optimizing chemical design, reducing experimental costs, and accelerating the development of next-generation this compound-based therapeutics.
Q & A
Q. What are the primary pharmacological mechanisms of homatropine, and how do they compare to other muscarinic antagonists like atropine in experimental models?
this compound acts as a competitive antagonist at muscarinic acetylcholine receptors, blocking parasympathetic stimulation. Its shorter duration of action compared to atropine (4–6 hours vs. 7–10 days) makes it preferable for acute ocular applications, such as relieving ciliary muscle spasms in non-penetrating eye injuries. Experimental models should compare potency, onset/duration of action, and side-effect profiles using in vitro receptor-binding assays and in vivo ocular pressure measurements. Standard concentrations (e.g., 5% ophthalmic solutions) are often used to ensure clinical relevance .
Q. What methodological considerations are critical when validating analytical techniques for this compound quantification in biological samples?
Key validation parameters include:
- Linearity : Ensure a dynamic range of 1 × 10⁻⁵ to 1 × 10⁻¹ mol L⁻¹, with a detection limit of 8.0 × 10⁻⁶ mol L⁻¹.
- Precision : Intra-day and inter-day relative standard deviations (RSD) should not exceed 2.5% (e.g., 0.42–1.82% RSD in urine recovery studies).
- Accuracy : Recovery rates in biological matrices (e.g., 103.5–105.1% in urine) must align with acceptable error margins (<5%).
- Robustness : Test variations in pH and temperature to ensure method reliability under diverse conditions .
Q. How can researchers ensure the stability of this compound in experimental formulations?
Stability studies should monitor physicochemical properties such as pH (optimal range 3.0–4.0), thermal stability (avoid >25°C), and photodegradation. Use high-performance liquid chromatography (HPLC) to track degradation products over time. Stability protocols should align with ICH guidelines, incorporating accelerated aging tests and real-time storage conditions .
Advanced Research Questions
Q. How can researchers address discrepancies in this compound recovery rates from complex biological matrices, such as urine or plasma?
Contradictory recovery data (e.g., >100% recovery in urine) may arise from matrix interference or calibration errors. Mitigation strategies include:
- Matrix-matched calibration : Use biological fluids spiked with this compound to account for matrix effects.
- Internal standards : Deuterated this compound analogs can normalize variability in extraction efficiency.
- Cross-validation : Compare results across multiple analytical platforms (e.g., potentiometric sensors vs. mass spectrometry) .
Q. What computational and experimental approaches are recommended to study this compound’s ion-pair formation and selectivity in sensor development?
- In silico modeling : Use density functional tight-binding (DFTB) methods to simulate ion-pair interactions between this compound (H⁺) and ligands like tetraphenylborate (TPB⁻). This predicts selectivity and binding energies.
- Experimental validation : Incorporate theoretical findings into membrane sensor design, testing selectivity against structurally similar alkaloids (e.g., atropine) via potentiometric titration .
Q. How should researchers design comparative pharmacokinetic studies between this compound and longer-acting antimuscarinics?
- Study design : Use crossover trials with controlled dosing (e.g., 5% ocular solution vs. atropine 1%) and measure tear film concentration over time.
- Data analysis : Apply non-compartmental pharmacokinetic models to calculate AUC, Cₘₐₓ, and elimination half-life. Address intersubject variability using population pharmacokinetic approaches .
Q. What ethical and methodological challenges arise in human trials involving this compound, particularly in vulnerable populations?
- Participant selection : Exclude individuals with glaucoma or hypersensitivity to anticholinergics.
- Safety monitoring : Track adverse effects (e.g., dizziness, blurred vision) using validated scales like the Udvalg for Kliniske Undersøgelser (UKU) side-effect checklist.
- Ethical compliance : Adhere to HIPAA regulations for medical record access and obtain informed consent for biological sample collection .
Methodological Guidance
- Experimental Design : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example:
- Data Interpretation : Address contradictory findings by conducting sensitivity analyses and meta-regressions to identify confounding variables (e.g., pH variations in biological samples) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
